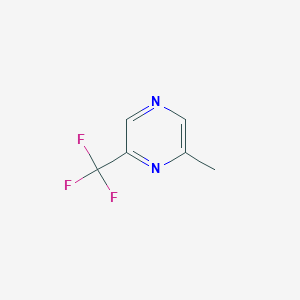
2-Methyl-6-trifluoromethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-6-トリフルオロメチルピラジンは、分子式がC6H5F3N2である複素環式芳香族化合物です。これは、2位にメチル基、6位にトリフルオロメチル基が置換されたピラジン環の存在を特徴としています。
準備方法
合成経路と反応条件: 2-メチル-6-トリフルオロメチルピラジンの合成は、通常、ピラジン環にトリフルオロメチル基を導入する工程が含まれます。一般的な方法の1つは、トリフルオロメチルヨージド (CF3I) やトリフルオロメタンスルホン酸 (CF3SO3H) などのトリフルオロメチル化剤を使用して、2-メチルピラジンをトリフルオロメチル化する反応です。この反応は、通常、無水条件下で高温で行われ、完全な置換を保証します。
工業的生産方法: 工業的な環境では、2-メチル-6-トリフルオロメチルピラジンの生産には、反応条件を最適化して収率を向上させるために、連続フローリアクターを使用することが含まれる場合があります。パラジウムまたは銅錯体などの触媒の使用も、トリフルオロメチル化プロセスの効率を高めることができます。さらに、溶媒の選択と精製工程は、商業的用途に適した高純度製品を得るために不可欠です。
化学反応の分析
反応の種類: 2-メチル-6-トリフルオロメチルピラジンは、以下のものなど、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して酸化して、対応するピラジン誘導体を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、還元されたピラジン誘導体を生成することができます。
置換: 求核置換反応は、メトキシドナトリウム (NaOCH3) やtert-ブトキシドカリウム (KOtBu) などの試薬を使用して、メチル位置またはトリフルオロメチル位置で発生する可能性があります。
一般的な試薬と条件:
酸化: 酸性または中性条件での過マンガン酸カリウム (KMnO4)。
還元: 無水エーテル中での水素化リチウムアルミニウム (LiAlH4)。
置換: メタノール中でのメトキシドナトリウム (NaOCH3)。
主な生成物:
酸化: ピラジンカルボン酸またはピラジンN-オキシドの生成。
還元: ジヒドロピラジン誘導体の生成。
置換: アルキル化またはアリール化されたピラジン誘導体の生成。
科学的研究の応用
2-メチル-6-トリフルオロメチルピラジンは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、酵素阻害の研究や生化学的アッセイにおけるプローブとして使用されています。
産業: この化合物は、農薬の製剤や食品産業における香料として使用されています。
作用機序
2-メチル-6-トリフルオロメチルピラジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の親油性を高め、より効果的に生体膜を透過できるようにします。この特性により、疾患プロセスに関与する標的タンパク質や経路の活性を調節できるため、創薬において貴重なツールとなっています。
類似の化合物:
2-メチルピラジン: トリフルオロメチル基がなく、化学的および生物学的特性が異なります。
6-トリフルオロメチルピラジン: メチル基がなく、反応性や用途が異なります。
2,6-ジメチルピラジン: トリフルオロメチル基の代わりに2つのメチル基が含まれており、化学的挙動が異なります。
独自性: 2-メチル-6-トリフルオロメチルピラジンは、メチル基とトリフルオロメチル基の両方が存在することによって独特です。これらの基は、特定の電子特性と立体特性を付与します。これらの特徴により、合成化学における汎用性の高い化合物となり、研究や産業におけるさまざまな用途に適した候補となっています。
類似化合物との比較
2-Methylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylpyrazine: Lacks the methyl group, affecting its reactivity and applications.
2,6-Dimethylpyrazine: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct chemical behavior.
Uniqueness: 2-Methyl-6-trifluoromethylpyrazine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a valuable candidate for various applications in research and industry.
生物活性
2-Methyl-6-trifluoromethylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves various organic reactions that introduce the trifluoromethyl group into the pyrazine ring. The compound's structure can be represented as follows:
The presence of the trifluoromethyl group (CF₃) significantly alters the compound's chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study assessing its effects on colon cancer cell lines (HCT-116 and HT-29), the compound showed an IC₅₀ range between 6.587 to 11.10 µM , indicating notable anticancer activity. The mechanism involved the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), ultimately activating Caspase 3 .
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.587 | Induction of apoptosis via mitochondrial pathway |
| HT-29 | 11.10 | Upregulation of Bax, downregulation of Bcl-2 |
Antiviral Properties
In addition to its anticancer effects, this compound has been investigated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells. Further research is necessary to elucidate specific viral targets and pathways affected by this compound.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group enhances membrane permeability.
- Enzyme Modulation : The compound can modulate enzyme activities critical for cancer cell survival.
- Receptor Binding : It may interact with specific receptors involved in cell signaling pathways.
Case Studies
A notable case study involved the evaluation of a series of trifluoromethyl-containing pyrazine derivatives, where this compound was among those tested for their biological efficacy against cancer cells. Results indicated a consistent pattern of increased cytotoxicity correlated with the presence of the trifluoromethyl group across various derivatives .
特性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAOFBIGFCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














